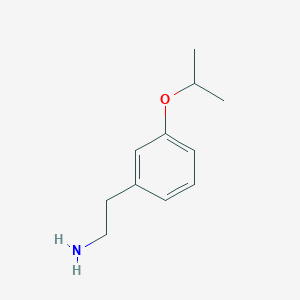

2-(3-Isopropoxyphenyl)ethylamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-propan-2-yloxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9(2)13-11-5-3-4-10(8-11)6-7-12/h3-5,8-9H,6-7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSECYUMSFUEJPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40401658 | |

| Record name | 2-(3-isopropoxyphenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149489-17-8 | |

| Record name | 2-(3-isopropoxyphenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40401658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 3 Isopropoxyphenyl Ethylamine

Established Synthetic Pathways for 2-(3-Isopropoxyphenyl)ethylamine

The construction of this compound can be approached from various precursors, leveraging well-known chemical transformations.

Reductive Amination Strategies

Reductive amination is a versatile and widely employed method for the synthesis of amines from carbonyl compounds. wikipedia.org This one-pot reaction typically involves the reaction of an aldehyde or ketone with ammonia (B1221849) or a primary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.orgyoutube.com

For the synthesis of this compound, a logical precursor for reductive amination is 3-isopropoxyphenylacetaldehyde . The reaction would proceed by treating this aldehyde with ammonia to form the corresponding imine, which is then reduced using a suitable reducing agent.

Key Reducing Agents for Reductive Amination:

| Reducing Agent | Characteristics |

| Sodium borohydride (B1222165) (NaBH₄) | A common and cost-effective reducing agent, though it can also reduce the starting aldehyde if the reaction is not carefully controlled. masterorganicchemistry.com |

| Sodium cyanoborohydride (NaBH₃CN) | A milder and more selective reducing agent that is particularly effective for reducing imines in the presence of aldehydes. masterorganicchemistry.comyoutube.com |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Another selective reducing agent that is often used in modern organic synthesis for its efficacy and milder nature compared to NaBH₃CN. masterorganicchemistry.com |

| Catalytic Hydrogenation (H₂/catalyst) | A "green" alternative that utilizes hydrogen gas and a metal catalyst (e.g., Palladium, Platinum, Nickel). wikipedia.org |

A related classical method is the Leuckart-Wallach reaction , which specifically uses formic acid or its derivatives (like ammonium (B1175870) formate (B1220265) or formamide) as both the reducing agent and the nitrogen source. wikipedia.orgalfa-chemistry.com Starting from 3-isopropoxyphenylacetone , this reaction can produce the target amine, often proceeding through an N-formyl intermediate which is then hydrolyzed. wikipedia.orgalfa-chemistry.com This method typically requires high temperatures. wikipedia.org Modern variations of the Leuckart-Wallach reaction may employ catalysts, such as Cp*Rh(III) complexes, to proceed under milder conditions. mdma.ch

Alkylation and Amidation Approaches from Precursors

Another major strategy involves the formation of the carbon-nitrogen bond through alkylation or amidation reactions.

A prominent example of an alkylation approach is the Gabriel synthesis . libretexts.orgmasterorganicchemistry.com This multi-step method is renowned for producing primary amines with a low risk of over-alkylation, a common side reaction in direct alkylation with ammonia. byjus.com The synthesis would commence with a suitable alkyl halide precursor, such as 1-(2-haloethyl)-3-isopropoxybenzene . This halide is then reacted with potassium phthalimide (B116566) to form an N-alkylated phthalimide intermediate. The final step involves the cleavage of the phthalimide group, typically with hydrazine (B178648) (the Ing-Manske procedure) or through acidic or basic hydrolysis, to release the desired primary amine, this compound. libretexts.orgmasterorganicchemistry.combyjus.com

Direct alkylation of ammonia with a suitable precursor like 1-(2-haloethyl)-3-isopropoxybenzene is also a theoretical possibility. However, this method is often challenging to control, as the newly formed primary amine can be more nucleophilic than ammonia, leading to the formation of secondary, tertiary, and even quaternary ammonium salts as byproducts. youtube.com Using a large excess of ammonia can favor the formation of the primary amine. youtube.com

Amidation approaches involve the reduction of an amide. For instance, 3-isopropoxyphenylacetyl chloride could be reacted with ammonia to form 3-isopropoxyphenylacetamide . This amide can then be reduced to the target amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Multi-step Reaction Sequences for Substituted Phenylamines

The synthesis of this compound can also be integrated into a longer, multi-step sequence, often starting from more readily available precursors. A common starting material for substituted phenols is the phenol (B47542) itself.

A plausible multi-step synthesis could begin with 3-isopropoxyphenol . This starting material can be subjected to a variety of reactions to introduce the two-carbon side chain. For example, a Williamson ether synthesis with a protected 2-haloethanol followed by conversion of the alcohol to a leaving group (like a tosylate or halide) and subsequent displacement with a nitrogen nucleophile (like in the Gabriel synthesis) represents a viable, albeit longer, pathway.

Optimization and Refinement of Synthetic Protocols

For any given synthetic route, optimization of reaction conditions is crucial for maximizing the yield of the desired product and ensuring its purity.

Yield Enhancement and Purity Control in Research Synthesis

In a research setting, several parameters can be adjusted to enhance the yield and purity of this compound.

Table of Optimization Parameters:

| Parameter | Influence on the Reaction |

| Solvent | The choice of solvent can significantly impact reaction rates and selectivity. For instance, in reductive amination, solvents like methanol (B129727) or ethanol (B145695) are common. masterorganicchemistry.com |

| Temperature | Reaction temperature can affect the rate of both desired reactions and side reactions. Lowering the temperature can sometimes improve selectivity. |

| Reactant Stoichiometry | Adjusting the ratio of reactants, such as using an excess of the aminating agent in reductive amination, can drive the reaction to completion and improve yield. |

| Catalyst Loading | In catalytic reactions, the amount of catalyst used can influence the reaction rate and overall efficiency. |

| pH Control | In reductive aminations, maintaining a slightly acidic pH is often crucial for the formation of the imine intermediate without deactivating the amine nucleophile. wikipedia.org |

For instance, in a three-component synthesis, it was observed that changing the solvent from water or DMF to THF and adjusting the temperature significantly improved the yield of the final product. Furthermore, using a slight excess of the amine reactant led to a notable increase in yield.

Minimization of Undesired Byproduct Formation

In the context of reductive amination , a primary concern is the over-alkylation of the newly formed primary amine, leading to secondary and tertiary amines. organic-chemistry.org The choice of a selective reducing agent like sodium cyanoborohydride, which preferentially reduces the imine over the carbonyl starting material and the amine product, is a key strategy to mitigate this. masterorganicchemistry.com Stepwise procedures, where the imine is formed first before the addition of the reducing agent, can also offer better control. organic-chemistry.org

In alkylation reactions , particularly direct alkylation with ammonia, the formation of poly-alkylated products is a significant issue. youtube.com The Gabriel synthesis is a classic solution to this problem, as the phthalimide protecting group prevents further alkylation of the nitrogen atom. masterorganicchemistry.combyjus.com

In multi-step syntheses, purification at each step is essential to prevent the carry-over of impurities that could interfere with subsequent reactions and complicate the final purification of this compound. Techniques such as chromatography and recrystallization are standard methods for ensuring the purity of intermediates.

Green Chemistry Considerations in Laboratory-Scale Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the laboratory-scale synthesis of this compound, several strategies can be employed to align with these principles. These include the use of safer solvents, the development of catalytic reactions to minimize waste, and the use of renewable resources and energy-efficient methods. nih.gov

The choice of solvent is critical in green chemistry. Traditional syntheses of phenylethylamines often utilize volatile organic compounds (VOCs) which can be harmful to the environment and human health. Greener alternatives include water, supercritical fluids like CO2, or bio-based solvents. For instance, the use of deep eutectic solvents (DESs) has been explored as a green and efficient medium for various chemical transformations, including those that could be adapted for the synthesis of this compound. rsc.org

Catalysis plays a pivotal role in green synthesis by enabling reactions to proceed with high selectivity and efficiency, thereby reducing the formation of byproducts. For the synthesis of amines, enzymatic and chemoenzymatic methods are gaining prominence. nih.govacs.orgacs.org For example, transaminases can be used for the asymmetric synthesis of amines, offering high enantioselectivity under mild reaction conditions. researchgate.net The use of immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), has been shown to be effective in the kinetic resolution of racemic phenylethylamines, a process that can be conducted under solvent-free conditions or in green solvents. nih.govresearchgate.netrsc.org

| Green Chemistry Principle | Application in this compound Synthesis |

| Waste Prevention | One-pot synthesis to reduce intermediate purification steps. |

| Atom Economy | Catalytic methods to maximize the incorporation of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Use of non-toxic reagents and solvents. |

| Designing Safer Chemicals | Focus on producing the target molecule with minimal byproducts. |

| Safer Solvents and Auxiliaries | Replacement of volatile organic compounds with water, supercritical CO2, or deep eutectic solvents. rsc.org |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible. |

| Use of Renewable Feedstocks | Exploration of bio-derived starting materials. |

| Reduce Derivatives | Avoidance of protecting groups through selective catalysis. |

| Catalysis | Utilization of enzymatic and chemo-catalysts for high selectivity and efficiency. nih.govacs.orgacs.org |

| Design for Degradation | Not directly applicable to the synthesis itself, but to the lifecycle of the product. |

| Real-time analysis for Pollution Prevention | Monitoring reaction progress to prevent runaway reactions and byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of explosions, fires, and releases. |

Stereoselective Synthesis of Chiral Analogs of this compound

The synthesis of enantiomerically pure chiral amines is of significant interest due to the different biological activities often exhibited by different enantiomers. For chiral analogs of this compound, stereoselective synthesis is crucial to obtain the desired stereoisomer.

Asymmetric Catalysis Applications in Related Phenylamine Syntheses

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules. In the context of phenylethylamines, various catalytic systems have been developed to achieve high enantioselectivity. These methods often involve the use of a chiral catalyst to control the stereochemical outcome of the reaction.

One prominent approach is the asymmetric hydrogenation of enamides or imines. Chiral transition metal complexes, often based on rhodium, ruthenium, or iridium with chiral phosphine (B1218219) ligands, have been successfully employed for this purpose. While specific examples for this compound are not prevalent in the literature, the principles are broadly applicable.

Another strategy involves the asymmetric transfer hydrogenation of ketones to chiral alcohols, which can then be converted to the corresponding amines. This method often utilizes chiral ruthenium or rhodium catalysts with ligands derived from chiral diamines or amino alcohols.

More recently, organocatalysis has emerged as a metal-free alternative for asymmetric synthesis. nih.gov Chiral phosphoric acids, for instance, have been used to catalyze the reductive amination of ketones, affording chiral amines with high enantiomeric excess. Cinchona alkaloid-derived catalysts have also been shown to be effective in the asymmetric synthesis of phenylethylamine derivatives. nih.gov

A chemoenzymatic approach has been developed for the asymmetric synthesis of 1-phenylethylamine (B125046) from styrene (B11656). This method combines a Pd/Cu-catalyzed Wacker oxidation of styrene to acetophenone, followed by an enzymatic reductive amination. nih.govacs.orgacs.org This one-pot process demonstrates the potential of combining metal catalysis and biocatalysis to achieve high enantioselectivity. nih.govacs.orgacs.org

| Catalytic System | Reaction Type | Typical Enantiomeric Excess (ee) | Reference |

| Chiral Rhodium-Phosphine Complexes | Asymmetric Hydrogenation of Enamides | >95% | N/A |

| Chiral Ruthenium-Diamine Complexes | Asymmetric Transfer Hydrogenation of Ketones | >90% | N/A |

| Chiral Phosphoric Acids | Asymmetric Reductive Amination | up to 98% | nih.gov |

| Cinchona Alkaloid Derivatives | Asymmetric Synthesis | High | nih.gov |

| Pd/Cu-Catalysis and Transaminase | Wacker Oxidation/Enzymatic Reductive Amination | Excellent | nih.govacs.orgacs.org |

Enantioselective Routes and Chiral Resolution Techniques

Besides asymmetric synthesis, enantiomerically pure phenylethylamines can be obtained through the resolution of a racemic mixture.

Enantioselective Routes often involve the use of a chiral auxiliary. This approach entails reacting the racemic starting material with a chiral molecule to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by conventional techniques like crystallization or chromatography. stereoelectronics.orglibretexts.org After separation, the chiral auxiliary is removed to yield the enantiomerically pure amine.

Chiral Resolution Techniques provide another avenue to separate enantiomers.

Classical Resolution via Diastereomeric Salt Formation: This is a widely used method for resolving racemic amines. stereoelectronics.orglibretexts.org It involves reacting the racemic amine with a chiral acid, such as tartaric acid or mandelic acid, to form diastereomeric salts. nih.govstereoelectronics.orglibretexts.org These salts can then be separated by fractional crystallization. stereoelectronics.orglibretexts.org While effective, this method can sometimes be low-yielding. researchgate.netcsic.es

Kinetic Resolution: This technique relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. libretexts.org One enantiomer reacts faster, leaving the unreacted substrate enriched in the other enantiomer. Enzymatic kinetic resolution is a particularly powerful method. nih.govresearchgate.netrsc.org Lipases, such as Candida antarctica lipase B (CALB), are commonly used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated product from the unreacted amine. nih.govresearchgate.netrsc.org This method often provides high enantiomeric purity for both the product and the remaining starting material. nih.govresearchgate.netrsc.org

Chromatographic Resolution: Chiral chromatography, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP), can be used to separate enantiomers. rsc.orgacs.org This method is often used for analytical purposes to determine enantiomeric purity but can also be applied on a preparative scale. rsc.orgacs.org

| Resolution Technique | Principle | Advantages | Disadvantages |

| Classical Resolution | Formation and separation of diastereomeric salts. stereoelectronics.orglibretexts.org | Simple, well-established technique. stereoelectronics.org | Can be time-consuming and may result in low yields. researchgate.netcsic.es |

| Enzymatic Kinetic Resolution | Selective reaction of one enantiomer catalyzed by an enzyme. nih.govresearchgate.netrsc.org | High enantioselectivity, mild reaction conditions. nih.govresearchgate.netrsc.org | Maximum theoretical yield for one enantiomer is 50%. |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. rsc.orgacs.org | Applicable to a wide range of compounds, high purity achievable. acs.org | Can be expensive for large-scale separations. rsc.org |

Structure Activity Relationship Sar and Derivative Research of 2 3 Isopropoxyphenyl Ethylamine

Design and Synthesis of Novel Derivatives and Analogs

The rational design of novel derivatives of 2-(3-isopropoxyphenyl)ethylamine involves systematic modifications of its core structure. These modifications primarily target the ethylamine (B1201723) moiety and the substituted phenyl ring to investigate their roles in molecular interactions and biological effects.

N-Substitution Patterns on the Ethylamine Moiety

Alterations to the amino group of the ethylamine side chain can significantly impact the pharmacological profile of phenethylamine (B48288) derivatives. While direct studies on N-substituted this compound are not extensively documented in publicly available literature, SAR from related compounds, such as 2-(3-hydroxyphenyl)ethylamine derivatives, provides valuable insights. For instance, in a series of 2-(4-chloro-3-hydroxyphenyl)ethylamine (B114405) derivatives, N-substitution was shown to enhance affinity and selectivity for the D-2 dopamine (B1211576) receptor. nih.gov The introduction of one or two n-propyl groups on the nitrogen atom, as well as the addition of larger arylalkyl substituents, led to a significant increase in D-2 receptor affinity. nih.gov

These findings suggest that for this compound, a similar strategy of introducing specific N-alkyl or N-arylalkyl groups could modulate its receptor binding profile. The isopropoxy group at the meta position, being a bulkier and more lipophilic substituent than a hydroxyl group, would likely influence the optimal size and nature of the N-substituents.

Table 1: Effect of N-Substitution on the Dopamine Receptor Affinity of 2-(4-chloro-3-hydroxyphenyl)ethylamine Derivatives

| Compound | N-Substituent(s) | D-1 Affinity (Ki, nM) | D-2 Affinity (Ki, nM) |

| Unsubstituted | -H, -H | >10000 | 1800 |

| 18a | -n-propyl, -n-propyl | 5000 | 900 |

| 18b | -n-propyl, -2-phenylethyl | >10000 | 50 |

| 18c | -n-propyl, -3-phenylpropyl | >10000 | 60 |

| 18d | -n-propyl, -2-(4-hydroxyphenyl)ethyl | >10000 | 100 |

Data extrapolated from studies on related 2-(3-hydroxyphenyl)ethylamine analogs. nih.gov

Modifications to the Phenyl Ring and Isopropoxy Group

Modifying the phenyl ring and the isopropoxy group of this compound offers another avenue for SAR exploration. The position and nature of substituents on the aromatic ring are critical determinants of activity in many phenethylamine classes. For example, studies on various phenethylamine derivatives have shown that introducing halogens or methoxy (B1213986) groups at the 3- and/or 4-positions can enhance activity at neurotransmitter transporters.

The isopropoxy group itself is an important feature. Its size, lipophilicity, and potential for hydrogen bond acceptance can be compared to other alkoxy groups or functional groups that can act as bioisosteres. For instance, replacing the isopropoxy group with smaller (methoxy, ethoxy) or larger (cyclopentyloxy) alkoxy groups could fine-tune the steric and electronic properties of the molecule, potentially altering its target affinity and selectivity. In a study of compounds targeting TNF-alpha production, a 3-(cyclopentyloxy)-4-methoxyphenyl derivative was identified as a potent lead compound. nih.gov

Scaffold Hopping and Bioisosteric Replacements in Related Systems

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to discover novel chemotypes with improved properties. drughunter.comnih.gov Bioisosteres are functional groups or molecules that have similar physical or chemical properties, which produce broadly similar biological effects. nih.gov For this compound, the phenethylamine scaffold could be replaced with other core structures that maintain the key pharmacophoric features.

Bioisosteric replacement of the isopropoxy group could involve substituting it with other functionalities of similar size and electronic character. Examples of bioisosteres for an ether linkage include, but are not limited to, a thioether, a sulfoxide, or even a small alkyl chain. The goal of such replacements is to modulate properties like metabolic stability, solubility, and target engagement. cambridgemedchemconsulting.com For instance, the trifluoroethylamine group has been explored as a bioisosteric replacement for amides. drughunter.com While not a direct replacement for the isopropoxy group, this highlights the innovative approaches taken in medicinal chemistry.

Regioisomeric Investigations of Isopropoxyphenyl Ethylamines

The position of the isopropoxy group on the phenyl ring is expected to have a profound impact on the biological activity of the molecule. Investigating the SAR of the 2-, 3-, and 4-isopropoxyphenyl ethylamine regioisomers is crucial for understanding the spatial requirements of the target receptor or enzyme.

Comparative SAR Studies with 2-(4-Isopropoxyphenyl)ethylamine

Exploration of Ortho- and Meta-Substituted Phenyl Rings

The comparison between ortho- (2-substituted) and meta- (3-substituted) isopropoxyphenyl ethylamines is another critical aspect of SAR. Generally, ortho-substitution can introduce steric hindrance that may alter the preferred conformation of the molecule or hinder its binding to a target. As observed in the study of methcathinone (B1676376) analogs, 2-substituted compounds were less potent than their 3- or 4-substituted isomers. nih.gov

This trend suggests that 2-(2-isopropoxyphenyl)ethylamine might exhibit lower activity compared to this compound at certain biological targets. The steric bulk of the isopropoxy group at the ortho position could potentially interfere with the optimal positioning of the ethylamine side chain for receptor interaction.

Table 2: General SAR Trends for Positional Isomers in Substituted Phenethylamines and Related Compounds

| Position of Substitution | General Observation on Potency | Rationale |

| Ortho (2-position) | Often less potent | Potential for steric hindrance, altered conformation. |

| Meta (3-position) | Often potent | Favorable for interaction with many receptors/transporters. |

| Para (4-position) | Often potent | Favorable for interaction with many receptors/transporters. |

This table represents generalized trends observed in studies of various substituted phenethylamines and may not be directly applicable to all biological targets. nih.gov

In Vitro and Ex Vivo Mechanistic and Biological Target Investigations

Receptor Interaction Profiling of 2-(3-Isopropoxyphenyl)ethylamine

The interaction of phenethylamine (B48288) derivatives with various receptors is a key determinant of their physiological effects. The following sections delve into the known interactions of analogs of this compound with specific receptor systems.

Adrenergic Beta-2 Receptor (ADRB2) Antagonism Studies

The phenethylamine scaffold is a core component of many compounds targeting adrenergic receptors. Structure-activity relationship (SAR) studies have revealed that modifications to this basic structure can significantly influence affinity and selectivity for different adrenergic receptor subtypes, including the beta-2 adrenergic receptor (ADRB2). For instance, the nature of the substituents on the phenyl ring and the nitrogen atom of the ethylamine (B1201723) side chain are critical for activity at β-receptors.

Furthermore, research on N-substituted derivatives of 2-(4-fluoro-3-hydroxyphenyl)ethylamine has shown that while substitution on the amino group can decrease affinity for D-1 dopamine (B1211576) receptors, it can greatly enhance the affinity for D-2 dopamine receptors. nih.gov Although these findings relate to dopamine receptors, the principle of how N-substitution modulates receptor affinity in phenethylamines may have some relevance to their interaction with adrenergic receptors as well.

Modulation of Ion Channels by Derivatives (e.g., Sodium and Calcium Channels)

The influence of phenethylamine derivatives extends to the modulation of ion channel activity. While specific data on the direct effects of this compound derivatives on sodium and calcium channels is scarce, studies on related structures indicate a potential for such interactions.

For example, research into α-phenyl-β-(3,4-dihydroxy)phenethylamines has demonstrated their ability to act as probes for the nicotinic acetylcholine (B1216132) receptor-ion channel molecule. nih.gov These compounds were shown to block the binding of radiolabeled acetylcholine and phencyclidine, indicating a direct or allosteric interaction with the ion channel complex. nih.gov This highlights the potential for phenethylamine derivatives to modulate the function of ligand-gated ion channels.

The development of high-throughput screening methods, such as cell-based calcium flux assays, has facilitated the investigation of ion channel modulation. nih.govmoleculardevices.comsigmaaldrich.comabcam.com These assays allow for the measurement of intracellular calcium changes in response to various compounds, providing a functional readout of the activity of calcium-permeable ion channels and G-protein coupled receptors that can modulate their activity. nih.gov

Cellular Calcium Receptor Activity in Isolated Cell Lines and Primary Cultures (e.g., Cortical Neurons, Parathyroid Cells)

The activity of phenethylamine analogs on cellular calcium receptors has been investigated in various cell types. A notable, though structurally distinct, compound containing a 4-isopropoxyphenyl moiety is Isotonitazene, a synthetic opioid. In vitro functional assays have demonstrated its high potency at the μ-opioid receptor, a G-protein coupled receptor (GPCR). wikipedia.orgwikipedia.org While this is an opioid receptor, it underscores the potential for compounds with an isopropoxyphenyl group to interact with GPCRs, many of which modulate intracellular calcium levels.

In primary cortical neurons, dopamine, a primary endogenous phenethylamine, can induce apoptosis through pathways related to calcium overload and mitochondrial dysfunction. mdpi.com This effect is mediated through D1 and D2 receptor heterooligomers that stimulate phospholipase C-related intracellular calcium release. mdpi.com This suggests that derivatives of this compound could potentially influence neuronal calcium signaling, although their specific effects would depend on their affinity for various neuronal receptors.

In parathyroid cells, the calcium-sensing receptor (CaSR), another GPCR, plays a crucial role in regulating parathyroid hormone (PTH) secretion in response to extracellular calcium levels. Studies on isolated parathyroid cells have shown that these cells mobilize intracellular calcium upon CaSR activation. abcam.com While there is no direct evidence of this compound interacting with the CaSR, the general ability of phenethylamine derivatives to interact with GPCRs suggests this as a potential area for future investigation.

Enzyme Modulatory Activities of Analogs

Beyond receptor interactions, analogs of this compound have been explored for their ability to modulate the activity of various enzymes.

Topoisomerase II Activity Modulation in Cellular Assays

Topoisomerases are essential enzymes that regulate DNA topology and are critical for processes like DNA replication and transcription. nih.govnih.govresearchgate.netresearchgate.net While topoisomerase inhibitors are a well-established class of anti-cancer drugs, there is a lack of direct scientific evidence linking phenethylamine derivatives, including analogs of this compound, to the modulation of topoisomerase II activity. General research on topoisomerase II inhibitors has identified a wide range of chemical scaffolds that can interfere with the enzyme's function, but phenethylamines are not a prominent class among them. nih.govresearchgate.netrsc.org

Antiviral Activity Mechanisms of Related Compounds

Interestingly, research has uncovered antiviral properties in compounds structurally related to this compound, particularly those featuring alkoxy substitutions.

For instance, a study on 1-heteroaryl-2-alkoxyphenyl analogs identified compounds with antiviral activity against SARS-CoV-2. mdpi.com The mechanism of action for these compounds appears to be interference with viral entry. mdpi.com This finding highlights the potential for alkoxy-substituted phenyl compounds to exhibit antiviral effects.

Advanced Analytical Method Development for 2 3 Isopropoxyphenyl Ethylamine Research

Chromatographic Separation Techniques for Purity and Identity Confirmation

Chromatographic methods are indispensable for separating 2-(3-isopropoxyphenyl)ethylamine from starting materials, byproducts, or other impurities, thereby confirming its purity and providing initial identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the analysis of phenethylamine (B48288) derivatives due to its high sensitivity and selectivity. nih.govfda.gov.tw A typical method would involve reverse-phase chromatography, which separates compounds based on their hydrophobicity.

For this compound, a C18 or phenyl-hexyl column would likely provide effective separation. nih.govfda.gov.tw The mobile phase would typically consist of a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of compounds with varying polarities. nih.gov

The eluting compounds are then ionized, most commonly using electrospray ionization (ESI), before entering the mass spectrometer. sigmaaldrich.com The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode for high specificity, where a specific precursor ion (the molecular ion of the compound) is selected and fragmented to produce characteristic product ions. fda.gov.twoup.com The presence of the correct precursor and product ions at a specific retention time provides strong evidence for the compound's identity.

Table 1: Illustrative LC-MS Parameters for Phenethylamine Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reverse-Phase C18 or Phenyl-Hexyl (e.g., 10 cm x 2.1 mm, <2.7 µm) | Separates analyte from matrix based on polarity. nih.govnih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase; acid improves peak shape and ionization. nih.gov |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic component for eluting the analyte. nih.govnih.gov |

| Flow Rate | 0.3 - 0.5 mL/min | Controls the speed of separation. nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Generates charged ions for MS detection; amines readily protonate. fda.gov.twsigmaaldrich.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification and confirmation. oup.com |

Gas Chromatography (GC) Applications

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another cornerstone technique for the analysis of volatile and semi-volatile compounds. Due to the polar amine group, phenethylamines can exhibit poor peak shape and adsorption onto the GC column. shimadzu.com To mitigate this, derivatization is often employed. Reagents like trifluoroacetic anhydride (B1165640) (TFA) react with the amine to create a less polar, more volatile derivative that is better suited for GC analysis. shimadzu.comsigmaaldrich.com

The analysis would utilize a capillary column, such as one specifically designed for volatile amines, to achieve high-resolution separation. researchgate.net The oven temperature is programmed to increase gradually, allowing for the separation of compounds based on their boiling points and interactions with the column's stationary phase. The separated compounds are then introduced into the mass spectrometer, which typically uses electron ionization (EI). EI causes predictable fragmentation of the molecule, producing a characteristic mass spectrum that serves as a chemical fingerprint for identification. mdpi.com

Table 2: Illustrative GC-MS Parameters for Derivatized Amine Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Derivatization Agent | Trifluoroacetic Anhydride (TFA) | Increases volatility and improves chromatographic peak shape. shimadzu.com |

| Column | Volatile Amine-specific column (e.g., Agilent CP-Volamine) | Provides good resolution for amine compounds. researchgate.net |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Oven Program | Start at 60-80°C, ramp to 280-300°C | Separates compounds based on boiling point and column interaction. |

| Ionization Mode | Electron Ionization (EI), 70 eV | Creates reproducible fragmentation patterns for structural identification. mdpi.com |

| Detection Mode | Scan or Selected Ion Monitoring (SIM) | Collects full spectra (Scan) or specific ions for higher sensitivity (SIM). nih.gov |

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming the connectivity and arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, one can determine the chemical environment, number, and connectivity of protons (¹H NMR) and carbon atoms (¹³C NMR). docbrown.infodocbrown.info

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for each unique proton environment. The isopropyl group would exhibit a septet for the single CH proton and a doublet for the six equivalent methyl protons. The aromatic protons on the benzene (B151609) ring would appear as a complex multiplet pattern. The two methylene (B1212753) groups of the ethylamine (B1201723) side chain would appear as distinct triplets or multiplets, and the amine (NH₂) protons would likely present as a broad singlet. docbrown.info The relative areas under these peaks (integration) would correspond to the number of protons in each environment.

The ¹³C NMR spectrum would complement this by showing a separate signal for each unique carbon atom in the molecule, confirming the carbon skeleton. docbrown.info

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) | Assignment |

|---|---|---|---|

| Isopropyl -CH₃ | ~1.3 (d, 6H) | ~22 | Two equivalent methyl groups. |

| Ethyl -CH₂-Ar | ~2.8 (t, 2H) | ~40 | Methylene group attached to the aromatic ring. |

| Ethyl -CH₂-N | ~3.1 (t, 2H) | ~43 | Methylene group attached to the nitrogen. |

| Amine -NH₂ | ~1.5-3.0 (br s, 2H) | N/A | Amine protons, often a broad signal. |

| Isopropyl -CH- | ~4.6 (sept, 1H) | ~70 | Methine proton of the isopropoxy group. |

| Aromatic C-H | ~6.7-7.2 (m, 4H) | ~114-130 | Four protons on the substituted benzene ring. |

| Aromatic C-CH₂ | N/A | ~141 | Aromatic carbon bonded to the ethyl group. |

| Aromatic C-O | N/A | ~158 | Aromatic carbon bonded to the isopropoxy group. |

Note: Predicted values are based on standard chemical shift principles and databases. Actual experimental values may vary. nmrdb.org

Mass Spectrometry (MS) Data Interpretation

When analyzed by GC-MS using electron ionization, this compound will fragment in a predictable manner. The mass spectrum displays these fragments as peaks at their respective mass-to-charge (m/z) ratios. The highest m/z peak often corresponds to the molecular ion (M⁺), which has the mass of the intact molecule (193.28 g/mol ).

The most significant fragmentation pathway for phenethylamines is the cleavage of the carbon-carbon bond adjacent to the aromatic ring (benzylic cleavage). mdpi.comlibretexts.org For this compound, this would result in the formation of a stable iminium ion. The primary fragment would be expected at m/z 30, corresponding to [CH₂NH₂]⁺. Another major fragmentation pathway involves the loss of a propyl radical from the isopropyl group, followed by other rearrangements.

Table 4: Predicted Key Mass Fragments (EI-MS) for this compound

| Predicted m/z | Fragment Ion Structure | Interpretation |

|---|---|---|

| 193 | [C₁₁H₁₇NO]⁺ | Molecular Ion (M⁺). |

| 178 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group. |

| 150 | [M - C₃H₇]⁺ | Loss of a propyl radical. |

| 121 | [isopropoxyphenyl]⁺ | Isopropoxyphenyl cation fragment. |

| 30 | [CH₂NH₂]⁺ | Base peak resulting from characteristic benzylic cleavage. libretexts.orgdocbrown.info |

Note: Predicted fragmentation is based on established principles for phenethylamine compounds. mdpi.comlibretexts.org

Quantitative Analytical Methods for Research Samples

To determine the concentration of this compound in research samples (e.g., reaction mixtures or biological matrices), a validated quantitative method is essential. LC-MS/MS is the preferred technique for this purpose due to its superior sensitivity and specificity. nih.govnih.gov

The development of a quantitative method requires a rigorous validation process to ensure its reliability. europa.eu Key validation parameters include:

Linearity: Demonstrating that the instrument's response is proportional to the concentration of the analyte over a specified range. europa.eu

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples with a known concentration (spiked samples). europa.eu

Precision: The degree of agreement among repeated measurements, evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels. oup.comeuropa.eu

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method. oup.cominab.ie

Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision. oup.comeuropa.euinab.ie

To achieve high accuracy, especially in complex samples, an internal standard (IS) is used. The ideal IS is an isotopically labeled version of the analyte (e.g., containing deuterium (B1214612) or ¹³C). The IS is added at a known concentration to all samples and standards, and the ratio of the analyte's signal to the IS signal is used for quantification. This approach effectively corrects for variations in sample preparation, injection volume, and instrument response. nih.gov

Table 5: Key Parameters for Method Validation in Quantitative Analysis

| Parameter | Definition | Typical Acceptance Criteria |

|---|---|---|

| Linearity (r²) | Correlation coefficient of the calibration curve. | > 0.99 researchgate.net |

| Accuracy | Percent recovery of a known amount of analyte. | Within 85-115% of the true value. researchgate.net |

| Precision (%RSD) | Relative Standard Deviation of replicate measurements. | < 15% oup.comresearchgate.net |

| Limit of Quantification (LOQ) | Lowest point on the calibration curve meeting accuracy/precision criteria. | Signal-to-noise ratio > 10. nih.gov |

| Selectivity | Ability to differentiate the analyte from other components. | No interfering peaks at the analyte's retention time. nih.gov |

Intellectual Property Landscape and Patent Literature Analysis

Review of Patent Trends Involving Phenylalkylamine Scaffolds

The 2-phenethylamine framework is a cornerstone in medicinal chemistry, found in a vast array of biologically active compounds, from naturally occurring neurotransmitters to synthetic drugs. nih.gov Consequently, the patent literature reveals a sustained and widespread interest in phenylalkylamine scaffolds. A significant trend in recent years has been the exploration of these scaffolds for their potential to modulate central nervous system (CNS) targets.

One prominent area of focus is the development of glycine (B1666218) transporter-1 (GlyT-1) inhibitors. nih.govtandfonline.comresearchgate.net These compounds are being investigated for their therapeutic potential in treating schizophrenia and other CNS disorders. nih.govtandfonline.comresearchgate.net The underlying hypothesis is that by inhibiting the reuptake of glycine, these molecules can enhance N-methyl-D-aspartate (NMDA) receptor function, which is often dysregulated in such conditions. patsnap.com Major pharmaceutical companies, including Roche and GlaxoSmithKline, have been active in this area, filing numerous patents for novel GlyT-1 inhibitors. patsnap.com

Another significant trend revolves around the psychoactive properties of phenylalkylamine derivatives. The core structure is a common feature in many psychotropic and addictive substances. nih.gov As a result, patenting activity also reflects efforts to develop novel compounds with specific effects on neurotransmitter systems, such as the dopamine (B1211576) transporter (DAT). biomolther.orgbiomolther.orgnih.gov Research into the structure-activity relationships of these derivatives, including substitutions on the phenyl ring and modifications of the alkylamine chain, is a key driver of patent filings. nih.govbiomolther.orgbiomolther.org

Analysis of Synthesis Patents for 2-(3-Isopropoxyphenyl)ethylamine and its Derivatives

While specific patents explicitly detailing the synthesis of This compound are not readily found in broad searches, the patent literature for related phenylalkylamine derivatives provides insight into potential synthetic strategies that would be considered novel and non-obvious.

Patents for phenalkylamine derivatives often claim various methods for their preparation. A common approach involves the reduction of a corresponding nitrile or nitroalkene. For instance, a plausible, and therefore potentially patentable, synthesis of This compound could start from 3-isopropoxybenzaldehyde. This starting material could be converted to the corresponding β-nitrostyrene, followed by reduction to the desired ethylamine (B1201723). Variations in the reducing agents and reaction conditions would likely be key claims within such a patent.

Another patented approach for similar structures involves the reductive amination of a corresponding phenylacetone. In this case, 3-isopropoxyphenylacetone would be a key intermediate. The choice of amine source and reducing agent would be critical aspects of the inventive step.

Furthermore, patents for more complex derivatives often protect novel methods for introducing the isopropoxy group onto the phenyl ring at a specific stage of the synthesis, or for the construction of the ethylamine side chain with specific stereochemistry.

Examination of Bioactivity and Target Modulation Claims in Patents

The patent literature for compounds structurally related to This compound points towards a primary focus on neuromodulatory activity. As part of the broader class of phenalkylamines, derivatives are frequently claimed in patents for their ability to interact with various CNS targets.

A significant patent, US9045459B2, discloses phenalkylamine derivatives as glycine transporter inhibitors. nih.gov These compounds are claimed for use in the treatment of neurologic and psychiatric disorders, as well as pain. nih.gov While this patent does not explicitly name This compound , the general structure claimed could encompass it, suggesting its potential utility in this therapeutic area.

The isopropoxy substitution on the phenyl ring is a feature found in other patented psychoactive compounds. For example, Isotonitazene, a potent synthetic opioid, contains a (4-isopropoxyphenyl)methyl moiety. mdpi.com This highlights the interest in this particular functional group for modulating the interaction of small molecules with biological targets, particularly G-protein coupled receptors.

The structure-activity relationship studies described in the scientific literature, which often form the basis for patent claims, indicate that alkoxy substitutions on the phenyl ring can significantly influence the potency and selectivity of phenethylamine (B48288) derivatives for targets such as the dopamine transporter. biomolther.orgbiomolther.org Therefore, it is plausible that patents for derivatives of This compound would claim activity as modulators of monoamine transporters or other CNS receptors.

Implications of Patent Literature for Academic Research Directions

The patent landscape for phenylalkylamine scaffolds offers valuable insights that can guide academic research. The intense focus on GlyT-1 inhibitors in the pharmaceutical industry, for example, suggests that academic labs could explore novel aspects of GlyT-1 biology or investigate the therapeutic potential of these inhibitors in less explored indications. tandfonline.combioworld.com

The existence of patents for broad classes of compounds can also stimulate academic research into developing new synthetic methodologies. If existing synthetic routes to a class of compounds are heavily patented, there is a strong incentive for academic researchers to develop more efficient, stereoselective, or environmentally friendly methods that are not covered by existing intellectual property.

The trend of patenting psychoactive compounds also has implications for academic research in the fields of neuroscience and addiction. nih.gov The emergence of new designer drugs often prompts academic studies into their pharmacology, toxicology, and societal impact. wikipedia.org Understanding the structure-activity relationships of these patented compounds can aid in the development of treatments for substance use disorders and in the design of safer therapeutic agents. The majority of academic inventors on US drug patents are well-funded senior researchers at prestigious institutions, many with prior industry experience. nih.gov

Q & A

Basic: What synthetic methodologies are effective for preparing 2-(3-Isopropoxyphenyl)ethylamine, and how can reaction yields be optimized?

Methodological Answer:

A common approach involves nucleophilic substitution of 3-isopropoxyphenyl precursors with ethylamine derivatives. For example, reductive amination of 3-isopropoxyacetophenone using sodium borohydride (NaBH₄) or catalytic hydrogenation can yield the target amine. Optimization includes:

- Temperature control : Maintaining 0–5°C during NaBH₄ reduction minimizes side reactions .

- Solvent selection : Dichloroethane or ethanol enhances reaction efficiency for similar ethylamines .

- Catalyst use : Palladium on carbon (Pd/C) under H₂ atmosphere improves yields in hydrogenation steps .

Data Reference : Adamantyl-containing amines synthesized via similar methods achieved yields of 66–87% depending on substituents .

Basic: Which spectroscopic and chromatographic techniques are recommended for structural elucidation and purity assessment?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the isopropoxy group (δ 1.2–1.4 ppm for methyl protons) and ethylamine chain (δ 2.7–3.1 ppm for NH₂-coupled CH₂) .

- IR Spectroscopy : Stretching vibrations at ~1250 cm⁻¹ (C-O-C of isopropoxy) and ~3350 cm⁻¹ (N-H of amine) validate functional groups .

- HPLC-MS : Reverse-phase C18 columns with electrospray ionization (ESI-MS) detect impurities and quantify purity .

Advanced: How does the isopropoxy substituent influence serotonin receptor (5-HT2A/2C) binding compared to methoxy or halogenated analogs?

Methodological Answer:

Steric and electronic effects of the isopropoxy group can be evaluated via:

- Molecular docking studies : Compare binding pocket interactions using software like AutoDock Vina. The bulky isopropoxy group may reduce affinity for 5-HT2A compared to smaller methoxy substituents .

- In vitro assays : Radioligand displacement assays (e.g., using [³H]ketanserin) quantify Ki values. For example, 2-(4-bromo-phenyl)ethylamine derivatives showed Ki < 10 nM for 5-HT2A, suggesting halogens enhance affinity .

Contradiction Note : Methoxy groups may improve solubility but reduce steric fit in certain receptors compared to halogens .

Advanced: What computational strategies predict the compound’s pharmacokinetic properties or off-target interactions?

Methodological Answer:

- QSAR Modeling : Use tools like Schrödinger’s QikProp to predict logP (lipophilicity) and blood-brain barrier permeability. The isopropoxy group may increase logP by ~0.5 compared to hydroxy analogs .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for metabolic stability .

- Machine Learning : Train models on PubChem datasets to forecast CYP450 inhibition risks .

Methodological: How can researchers address byproduct formation during synthesis, such as N-alkylated impurities?

Methodological Answer:

- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the amine during isopropoxy introduction, followed by acidic deprotection .

- Purification techniques : Flash chromatography (silica gel, eluent: EtOAc/hexane 3:7) or preparative HPLC resolves N-alkylated byproducts .

- Reaction monitoring : In situ FTIR or TLC (Rf ~0.3 in EtOAc/hexane) tracks intermediate formation .

Advanced: What chiral resolution methods are effective for isolating enantiomers of this compound?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak AD-H column with n-hexane/isopropanol (90:10) to separate enantiomers .

- Diastereomeric salt formation : React with L-tartaric acid in ethanol; recrystallize to isolate the desired enantiomer .

- Kinetic resolution : Lipase-catalyzed acylation selectively modifies one enantiomer .

Methodological: How can researchers reconcile contradictory data on the compound’s solubility in aqueous vs. organic solvents?

Methodological Answer:

- Solubility assays : Perform shake-flask experiments in PBS (pH 7.4) and DMSO. The isopropoxy group reduces aqueous solubility (~2 mg/mL) compared to hydroxy analogs (~10 mg/mL) .

- Co-solvent systems : Use cyclodextrin inclusion complexes or PEG-based formulations to enhance aqueous solubility for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.